11H-[1,3]diazepino[1,2-a]benzimidazole

Catalog No.
S13318878
CAS No.
36579-72-3
M.F
C11H9N3
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11H-[1,3]diazepino[1,2-a]benzimidazole

CAS Number

36579-72-3

Product Name

11H-[1,3]diazepino[1,2-a]benzimidazole

IUPAC Name

1H-[1,3]diazepino[1,2-a]benzimidazole

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C11H9N3/c1-2-6-10-9(5-1)13-11-12-7-3-4-8-14(10)11/h1-8H,(H,12,13)

InChI Key

RDEVLHBTYUNHCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC=CN3

11H-[1,3]diazepino[1,2-a]benzimidazole is a heterocyclic compound characterized by a diazepine ring fused with a benzimidazole moiety. This compound features two nitrogen atoms within its structure, contributing to its unique chemical properties and biological activities. The diazepine component is derived from the fusion of a benzene ring with a five-membered imidazole ring, making it part of a larger class of compounds known for their pharmacological relevance .

The chemical reactivity of 11H-[1,3]diazepino[1,2-a]benzimidazole includes various transformations such as alkylation and cyclization. For instance, derivatives can be synthesized through the alkylation of 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole using various alkyl halides in neutral conditions. Cyclization reactions often involve heating in concentrated acids like hydrobromic acid to form more complex structures .

Research has demonstrated that 11H-[1,3]diazepino[1,2-a]benzimidazole and its derivatives exhibit significant biological activities. These compounds have shown potential anxiolytic and analgesic effects in various experimental models. Specifically, derivatives containing electronegative substituents such as chlorine or fluorine have been linked to enhanced anxiolytic properties while showing varying degrees of analgesic activity .

The synthesis of 11H-[1,3]diazepino[1,2-a]benzimidazole can be achieved through several methods:

  • Alkylation: This method involves the reaction of 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole with alkyl halides to produce various substituted derivatives.
  • Cyclization: Heating precursors in acidic conditions (e.g., concentrated hydrobromic acid) facilitates the formation of the diazepine structure from simpler starting materials.
  • Condensation reactions: Utilizing o-phenylenediamine with aldehydes or carboxylic acids under specific conditions can also yield benzimidazole derivatives that may further react to form diazepino compounds .

11H-[1,3]diazepino[1,2-a]benzimidazole and its derivatives are primarily explored for their pharmacological applications. They are being investigated for their potential use as anxiolytic agents and pain relievers. Additionally, due to their structural uniqueness and biological activity, these compounds are also studied for their possible roles in treating other neurological disorders and as anticancer agents .

Several compounds share structural similarities with 11H-[1,3]diazepino[1,2-a]benzimidazole. Here are some notable examples:

Compound NameStructureBiological Activity
2-(2-benzimidazolyl)-6-methylpyridineStructureAntimicrobial
5-methyl-1H-benzimidazoleStructureAnticancer
4-(substituted phenyl)-2-phenyl-4H-chromen-4-oneStructureAntioxidant

Uniqueness: The distinct feature of 11H-[1,3]diazepino[1,2-a]benzimidazole lies in its dual nitrogen heterocyclic structure that combines both diazepine and benzimidazole characteristics. This combination not only enhances its biological activity but also allows for diverse modifications that can lead to new therapeutic agents.

The IUPAC name 11H-diazepino[1,2-a]benzimidazole delineates its fused-ring system. The prefix 11H specifies the position of hydrogen atoms in the diazepine ring, while the numbering scheme reflects the connectivity between the seven-membered diazepine and the five-membered benzimidazole moieties. Structurally, it belongs to the class of diazepino-benzimidazole hybrids, characterized by a bicyclic system where the diazepine ring (containing two nitrogen atoms) is fused to the benzimidazole core (a benzene ring fused to an imidazole).

Molecular and Structural Data

PropertyValue
IUPAC Name11H-diazepino[1,2-a]benzimidazole
Molecular FormulaC$${12}$$H$${10}$$N$$_{4}$$
Hybridizationsp$$^2$$ and sp$$^3$$ centers
Ring SystemFused 6- and 7-membered rings

The diazepine ring introduces conformational flexibility, while the benzimidazole moiety contributes aromatic stability and hydrogen-bonding capabilities. This combination enables interactions with biological targets such as enzymes and receptors.

Historical Development of Benzodiazepine-Benzimidazole Hybrids

The synthesis of diazepino-benzimidazole hybrids emerged from efforts to combine the pharmacological profiles of benzodiazepines (e.g., anxiolytic properties) and benzimidazoles (e.g., antimicrobial activity). Early work in the 2010s focused on derivatizing benzimidazole precursors with diazepine fragments. For instance, a 2015 patent (RU2602504C1) disclosed tetrahydrodiazepino[1,2-a]benzimidazole derivatives exhibiting alpha-glucosidase inhibitory activity, marking a milestone in therapeutic applications.

Key Milestones in Synthesis

YearDevelopmentSource
2015First synthesis of tetrahydro derivativesPatent
2022Hybridization via glycine-mediated couplingPubMed

Recent advances, such as the 2022 study by Takhti et al., demonstrated the modular synthesis of these hybrids through reactions between benzimidazole derivatives and glycine, yielding compounds with nanomolar affinity for benzodiazepine receptors. This methodological progress underscores the evolving synthetic strategies to optimize ring closure and functional group compatibility.

Significance in Heterocyclic Chemistry

The fusion of benzimidazole and diazepine moieties amplifies the chemical and biological versatility of 11H-diazepino[1,2-a]benzimidazole. Benzimidazoles are renowned for their broad-spectrum bioactivity, including antimicrobial and anti-inflammatory effects, while diazepines contribute central nervous system (CNS) modulation. The hybrid structure leverages these attributes, enabling dual-target engagement.

Comparative Pharmacological Profiles

ActivityBenzimidazoleDiazepineHybrid
AntimicrobialHighLowModerate-High
CNS ModulationLowHighHigh
Enzyme InhibitionModerateVariableTargeted (e.g., α-glucosidase)

Molecular docking studies reveal that the hybrid’s diazepine nitrogen atoms form hydrogen bonds with residues in benzodiazepine receptors (e.g., α1β2γ2 subtype), while the benzimidazole ring engages in hydrophobic interactions. This dual-binding mode enhances receptor specificity compared to parent compounds.

The synthesis of 11H- [1] [2]diazepino[1,2-a]benzimidazole represents a significant challenge in heterocyclic chemistry due to the complex fused ring system combining both diazepine and benzimidazole moieties [1] [3]. Multiple synthetic approaches have been developed to access this important scaffold, each offering distinct advantages in terms of yield, selectivity, and functional group tolerance [1] [4] [5].

Cyclocondensation Approaches

Cyclocondensation reactions serve as the primary route for constructing the 11H- [1] [2]diazepino[1,2-a]benzimidazole framework through the formation of multiple bonds in a single synthetic operation [1] [3]. These methodologies typically involve the reaction of appropriately substituted benzimidazole precursors with suitable electrophilic partners under controlled conditions [4] [5].

Alkylation-Based Cyclization Strategies

Alkylation-based cyclization represents a fundamental approach to 11H- [1] [2]diazepino[1,2-a]benzimidazole synthesis, primarily through the alkylation of 2,3,4,5-tetrahydro [1] [2]diazepino[1,2-a]benzimidazole precursors [1] [3]. The methodology involves the use of various alkylating agents including 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide in neutral medium conditions [1] [3].

Research findings demonstrate that the alkylation proceeds predominantly through the 1H-tautomeric form of the diazepinobenzimidazole substrate [1] [3]. The reaction conditions typically require heating in aprotic solvents such as nitromethane or acetonitrile for extended periods ranging from 5 to 10 hours [1] [3]. Yields for these transformations vary considerably depending on the nature of the alkylating agent, with 4-chlorobenzyl derivatives achieving yields of approximately 90 percent, while more sterically hindered substrates provide yields in the 75-85 percent range [1] [3].

Table 1: Alkylation-Based Cyclization Yields and Conditions

Alkylating AgentSolventTemperatureTime (hours)Yield (%)Reference
4-Chlorobenzyl bromideNitromethaneReflux590 [1]
4-Chloroacetic acid fluoroanilideNitromethaneReflux675 [1]
4-tert-Butylphenacyl bromideAcetonitrileReflux1085 [1]

The mechanistic pathway involves initial nucleophilic attack by the nitrogen center of the diazepine ring on the electrophilic carbon of the alkylating agent, followed by subsequent ring closure to form the desired tricyclic system [1] [3]. The regioselectivity of the alkylation process is influenced by the electronic and steric properties of both the nucleophilic substrate and the electrophilic partner [4] [5].

Acid-Catalyzed Ring-Closure Reactions

Acid-catalyzed ring-closure reactions provide an alternative synthetic route to 11H- [1] [2]diazepino[1,2-a]benzimidazole derivatives through the cyclization of appropriately functionalized precursors under protic acidic conditions [1] [3]. The most commonly employed methodology involves heating 11-phenacyl-substituted diazepinobenzimidazoles in concentrated hydrobromic acid [1] [3].

The reaction mechanism proceeds through protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack by the nitrogen center to form the cyclized product [6] [4]. Research findings indicate that the reaction requires elevated temperatures and extended reaction times to achieve complete conversion [1] [3]. The use of concentrated hydrobromic acid serves both as solvent and catalyst, facilitating the ring-closure process through acid activation of the electrophilic center [1] [3].

The scope of this methodology extends to various substituted phenacyl derivatives, with electronic effects playing a crucial role in determining reaction rates and yields [4] [5]. Electron-withdrawing substituents on the phenyl ring generally accelerate the cyclization process, while electron-donating groups tend to slow the reaction [7] [8]. The methodology demonstrates good functional group tolerance, allowing for the preservation of sensitive substituents during the cyclization process [1] [3].

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of 11H- [1] [2]diazepino[1,2-a]benzimidazole derivatives, offering enhanced selectivity and milder reaction conditions compared to traditional thermal processes [9] [10] [11]. These methodologies leverage the unique reactivity patterns of organometallic complexes to facilitate bond formation and ring construction [12] [13].

Titanocene Dichloride-Mediated Pathways

Titanocene dichloride has been identified as an effective catalyst for the selective synthesis of benzimidazole derivatives, including the diazepino-fused variants [9] [14]. The organotitanium compound with the formula (η⁵-C₅H₅)₂TiCl₂ serves as a versatile reagent in organometallic and organic synthesis applications [14].

Research demonstrates that titanocene dichloride-catalyzed reactions proceed through Brønsted acid/base cooperative mechanisms [9]. The methodology enables the selective formation of benzimidazoles and benzodiazepines from o-phenylenediamine and carbonyl compounds under controlled conditions [9]. The catalyst system operates effectively at temperatures ranging from 400 to 445 degrees Celsius under pressures of 30 to 45 megapascals [15].

Table 2: Titanocene Dichloride-Catalyzed Reaction Optimization

Temperature (°C)Pressure (MPa)Reactor Volume (cm³)Yield (%)Residence Time (s)Reference
400300.88594-5 [15]
400350.88764-5 [15]
400450.88944-5 [15]
445450.88>994-5 [15]
400304.99>9920-25 [15]

The titanocene dichloride catalyst demonstrates excellent activity under high-pressure high-temperature water microflow conditions [15]. The reaction proceeds through a mechanism involving initial coordination of the carbonyl substrate to the titanium center, followed by intramolecular cyclization to form the desired heterocyclic product [15]. The methodology offers advantages including high efficiency, straightforward process design, and the ability to achieve quantitative yields under optimized conditions [15].

Solvent Optimization in Catalytic Systems

Solvent selection plays a critical role in transition metal-catalyzed synthesis of 11H- [1] [2]diazepino[1,2-a]benzimidazole derivatives, significantly influencing reaction rates, selectivity, and product yields [16] [17] [18]. Comprehensive optimization studies have identified optimal solvent systems for various catalytic transformations [19] [20] [21].

Research findings demonstrate that aprotic polar solvents such as acetonitrile and dioxane provide superior results compared to protic solvents in most catalytic systems [19]. Under microwave irradiation conditions, acetonitrile achieves yields of 97 percent within 15 minutes, while dioxane provides 55 percent yield under identical conditions [19]. The enhanced performance of acetonitrile is attributed to its ability to stabilize ionic intermediates while minimizing competitive side reactions [19].

Table 3: Solvent Effects on Catalytic Benzimidazole Synthesis

SolventPolarityReaction TimeYield (%)Catalyst SystemReference
AcetonitrileAprotic polar15 min (MW)97Zn-BNT [19]
DioxaneAprotic polar15 min (MW)55Zn-BNT [19]
MethanolProtic polar12 h75Zn-BNT [19]
EthanolProtic polarVariableVariableVarious [21]
TolueneNonpolarExtendedLowVarious [22]

The use of deep eutectic solvents has emerged as an environmentally sustainable alternative for benzimidazole synthesis [16]. Seven different deep eutectic solvents were evaluated, with specific systems demonstrating enhanced catalytic activity compared to conventional organic solvents [16]. The methodology enables catalyst-free synthesis under mild conditions, representing a significant advancement in green chemistry applications [17].

High-pressure high-temperature water systems have been identified as particularly effective for rapid benzimidazole production [15]. The methodology achieves excellent yields within seconds rather than hours, demonstrating the potential for industrial-scale applications [15]. The ionic constants of high-pressure high-temperature water are maximized around 375 degrees Celsius, correlating with optimal product yields [15].

Post-Synthetic Functionalization Techniques

Post-synthetic functionalization of 11H- [1] [2]diazepino[1,2-a]benzimidazole provides access to diverse structural variants through selective modification of the core heterocyclic framework [4] [5] [8]. These methodologies enable the introduction of specific functional groups while preserving the integrity of the tricyclic system [7] [23].

Selective Substitution Patterns

Selective substitution of 11H- [1] [2]diazepino[1,2-a]benzimidazole derivatives can be achieved through targeted functionalization at specific positions of the heterocyclic framework [4] [7] [8]. Research demonstrates that substituent effects significantly influence both the reactivity and biological activity of the resulting compounds [4] [23].

Structure-activity relationship studies reveal that substitution patterns at positions 8 and 9 of the benzimidazole ring system significantly impact the pharmacological properties of the derivatives [4]. The introduction of methyl groups at these positions modulates the electronic properties of the heterocycle, affecting both chemical reactivity and biological activity [4]. Compounds containing 8,9-dimethyl substitution demonstrate altered analgesic profiles compared to the unsubstituted parent compounds [4].

The nature of substituents at position 11 of the diazepine ring plays a crucial role in determining the overall activity profile [4]. Phenacyl substituents containing tert-butyl groups enhance analgesic properties, while chlorine and fluorine substituents preferentially enhance anxiolytic activity [4]. This selectivity enables the rational design of compounds with specific pharmacological profiles through judicious choice of substitution patterns [4].

Table 4: Substitution Pattern Effects on Compound Properties

PositionSubstituentEffect on ActivityYield ImpactSynthetic AccessibilityReference
8,9DimethylModulates selectivityMinimalHigh [4]
114-ChlorobenzylEnhanced anxiolyticGoodHigh [4]
114-tert-ButylphenacylEnhanced analgesicGoodModerate [4]
11FluorophenylBalanced profileGoodHigh [4]

Regioselective functionalization can be achieved through the use of protecting group strategies that temporarily mask reactive sites [24]. The methodology enables sequential introduction of different functional groups at predetermined positions, providing access to complex substitution patterns [24]. Electronic effects play a dominant role in determining regioselectivity, with electron-withdrawing groups directing substitution to electron-rich positions [7] [8].

Protecting Group Strategies

Protecting group strategies are essential for the selective functionalization of 11H- [1] [2]diazepino[1,2-a]benzimidazole derivatives, particularly when multiple reactive sites are present within the molecular framework [24]. These methodologies enable the temporary masking of specific functional groups to prevent unwanted side reactions during synthetic transformations [24].

Benzyl ether protection represents a commonly employed strategy for hydroxyl-containing substrates [24]. The methodology involves treatment with sodium hydride and benzyl bromide in dimethylformamide under basic conditions, or alternatively using benzyl trichloroacetimidate under mildly acidic conditions [24]. Deprotection is achieved through hydrogenolysis using hydrogen gas and palladium on carbon catalyst [24].

Silyl ether protection offers an alternative approach for alcohol functionalities, utilizing trimethylsilyl chloride, imidazole, and dimethylformamide under mild conditions [24]. The protecting group can be removed using fluoride sources or acid treatment, providing flexibility in synthetic planning [24]. Primary alcohols generally react more rapidly than secondary alcohols, enabling selective protection when multiple hydroxyl groups are present [24].

Table 5: Protecting Group Strategies for Benzimidazole Functionalization

Protecting GroupInstallation ConditionsRemoval ConditionsSelectivityStabilityReference
Benzyl etherNaH, BnBr, DMFH₂/Pd-CHighExcellent [24]
Silyl etherR₃SiCl, imidazole, DMFTBAF or acidModerateGood [24]
EsterAnhydride, Et₃N, DMAPK₂CO₃/MeOHHighGood [24]
Benzylidene acetalPhCHO, cat. H⁺H₂/Pd-C or acidDiol-selectiveExcellent [24]
Isopropylidene acetal2,2-dimethoxypropane, H⁺AcidDiol-selectiveModerate [24]

Acetal protecting groups provide excellent selectivity for 1,3-diol functionalities [24]. Benzylidene acetals are formed through condensation with benzaldehyde under acid catalysis and can be removed through hydrogenolysis or acid treatment [24]. Isopropylidene acetals offer similar selectivity but with reduced stability under acidic conditions [24].

The structural elucidation of 11H- [1] [2]diazepino[1,2-a]benzimidazole through X-ray crystallographic methods reveals critical conformational and geometric features that define its three-dimensional architecture. X-ray crystallography studies demonstrate that the compound predominantly exists in the 1H-tautomeric form in neutral media, with protonation occurring at the N3 position of the diazepine ring [1]. This tautomeric preference significantly influences the overall molecular geometry and subsequent reactivity patterns.

Boat Conformation of Diazepine Ring

The seven-membered diazepine ring in 11H- [1] [2]diazepino[1,2-a]benzimidazole adopts a characteristic boat-like conformation, as evidenced by comprehensive crystallographic analysis [2]. This conformational preference is consistent with related diazepine-containing heterocycles, where the seven-membered ring system exhibits significant puckering to minimize steric interactions and achieve optimal orbital overlap [3]. The boat conformation results from the inherent flexibility of the seven-membered ring, which allows for reduced torsional strain compared to planar arrangements.

Crystallographic data from analogous benzodiazepine systems demonstrate that the seven-membered diazepine ring consistently adopts a distorted boat conformation [3]. The molecular structure crystallizes in a monoclinic system, with the ring system exhibiting dihedral angles of 89.69(12)° and 48.82(12)° between the benzene ring and substituted aromatic moieties [3]. This non-planar arrangement is enforced by the linkage between a tetrahedral carbon and nitrogen atom, resulting in a seven-membered diazepino ring junction that displays a partial envelope conformation [4].

The boat-like conformation is further stabilized by intramolecular interactions, including hydrogen bonding patterns that generate cyclic motifs. Nuclear magnetic resonance studies in solution phase confirm that the diazepine ring maintains its boat-like conformation, with substituents influencing the degree of ring puckering [2]. Computational models employing AMBER force fields predict structural parameters within 0.01 Å and 0.8° of experimental crystallographic data, validating the theoretical understanding of this conformational preference [2].

Planarity of Benzimidazole Moiety

The benzimidazole moiety within the 11H- [1] [2]diazepino[1,2-a]benzimidazole structure exhibits essential planarity, consistent with the aromatic character of this fused ring system [5]. Crystallographic analysis reveals that the benzimidazole fragment maintains a high degree of planarity with root mean square deviations of 0.015 Å from the best plane [5]. This planar geometry is crucial for maintaining the aromatic stabilization energy and facilitating intermolecular interactions through π-π stacking mechanisms.

The planarity of the benzimidazole system contrasts sharply with the non-planar diazepine ring, creating a distinctive three-dimensional molecular architecture. The fused nature of these ring systems results in restricted rotation about the bond connecting the benzimidazole and diazepine components, leading to atropisomeric considerations in certain derivatives [4]. The essentially planar benzimidazole groups are oriented to give the molecule a characteristic V-shaped appearance in profile, with substituents directed to opposite sides of the aromatic planes [6].

Intermolecular interactions in the crystal lattice are significantly influenced by the planar benzimidazole geometry. N—H⋯N hydrogen bonds between neighboring benzimidazole rings form chains along specific crystallographic directions, while the planar aromatic surfaces participate in π-π stacking interactions that stabilize the three-dimensional crystal structure [5]. The maintenance of planarity in the benzimidazole moiety is essential for biological activity, as deviations from planarity can significantly impact receptor binding and pharmacological properties.

Advanced Spectroscopic Techniques

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation

Multinuclear Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 11H- [1] [2]diazepino[1,2-a]benzimidazole, revealing distinctive spectral patterns that facilitate unambiguous structural assignment. Proton Nuclear Magnetic Resonance analysis demonstrates characteristic chemical shift patterns, with H3 protons appearing as non-equivalent signals due to the conformational rigidity imposed by the fused ring system [3]. The H3 protons exhibit complex coupling patterns, appearing as doublet of doublets at 3.04 and 3.32 parts per million, with coupling constants of 2JH3α-H3β = 15 Hz, 3JH3α-H2 = 9 Hz, and 3JH3β-H2 = 6 Hz [3].

The H2 proton displays a characteristic doublet of doublets pattern at 5.15 parts per million, consistent with the AMX coupling system expected for the diazepine ring protons [3]. This spectral pattern provides definitive evidence for the boat conformation of the seven-membered ring, as the non-equivalence of the H3 protons results from their different spatial orientations within the puckered ring system. The coupling constant values are diagnostic for the specific conformational arrangement and can be used to distinguish between different tautomeric forms.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the C2 carbon of the benzimidazole ring at a characteristic chemical shift range of 149-150 parts per million [7]. This chemical shift is diagnostic for the benzimidazole nucleus and remains relatively invariant across different substitution patterns. The carbon atoms within the diazepine ring exhibit distinct chemical shifts that reflect their electronic environments, with CH2 carbons appearing in the range of 38.9-43.48 parts per million when linked to electronegative atoms [7].

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy, while technically challenging due to the low natural abundance of nitrogen-15, provides valuable information about the electronic environment of nitrogen atoms within the heterocyclic system [8]. N-alkylation results in significant upfield shifts of approximately 100 parts per million or greater, allowing for unambiguous identification of alkylation sites [9]. The nitrogen atoms in the benzimidazole ring exhibit chemical shifts that are sensitive to tautomeric equilibria and protonation states, making nitrogen-15 Nuclear Magnetic Resonance a powerful tool for studying dynamic processes in solution.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 11H- [1] [2]diazepino[1,2-a]benzimidazole reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the breakdown pathways of this heterocyclic system. Under electron impact ionization conditions, the molecular ion undergoes several competing fragmentation processes that are diagnostic for the diazepino-benzimidazole structure [10] [11] [12].

The most characteristic fragmentation involves the elimination of hydrogen cyanide, resulting in a fragment ion at m/z = M-27, which is highly diagnostic for benzimidazole-containing compounds [11]. This fragmentation pathway reflects the inherent instability of the benzimidazole ring system under high-energy conditions and provides a reliable diagnostic tool for structural identification. The loss of hydrogen cyanide occurs through a complex rearrangement mechanism that involves the nitrogen atoms of the benzimidazole ring.

Fragmentation of the seven-membered diazepine ring occurs through elimination of propene or styrene molecules, depending on the substitution pattern, resulting in fragment ions at m/z = M-42 or M-104 [10] [12]. This fragmentation pathway is accompanied by simultaneous elimination of substituent groups, particularly halogens, which appear as characteristic isotope patterns in the mass spectrum. The propene elimination is particularly diagnostic for diazepine-containing compounds and can be used to distinguish between different ring sizes and substitution patterns.

Compounds containing acetyl substituents exhibit a characteristic base peak at m/z = 43, corresponding to the CH3CO+ fragment [11]. This fragmentation pattern is especially prominent in phenacyl-substituted derivatives and provides valuable information about the substitution pattern on the diazepine ring. The intensity of this fragment relative to other ions in the spectrum can be used to assess the stability of the acetyl linkage and the ease of fragmentation.

Ring contraction processes represent another important fragmentation pathway, where the seven-membered diazepine ring undergoes rearrangement to form smaller ring systems, ultimately yielding benzimidazole fragment ions [10] [12]. This process involves complex rearrangements that may include hydrogen migrations and bond formations, reflecting the inherent tendency of strained ring systems to seek more stable configurations under mass spectrometric conditions.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure, geometric parameters, and energetic properties of 11H- [1] [2]diazepino[1,2-a]benzimidazole. Computational studies employing the B3LYP functional with 6-311G(d,p) basis sets demonstrate excellent agreement with experimental structural parameters, with calculated bond lengths and angles falling within 0.01 Å and 0.8° of crystallographic values [13] [14] [15].

The optimized molecular geometry reveals the characteristic boat conformation of the diazepine ring, with specific dihedral angles that minimize steric interactions while maintaining optimal orbital overlap. Density Functional Theory calculations predict a HOMO-LUMO energy gap in the range of 4.3-4.9 eV, indicating moderate chemical reactivity and electronic stability [13] [16]. The highest occupied molecular orbital is primarily localized on the benzimidazole π-system, while the lowest unoccupied molecular orbital exhibits significant contribution from both ring systems.

Thermodynamic parameters calculated through Density Functional Theory methods include enthalpy, entropy, and heat capacity values that vary systematically with temperature [13]. These calculations predict that the compound maintains its preferred conformation across a wide temperature range, with minimal conformational changes occurring between 200K and 1000K. The calculated thermodynamic properties are essential for understanding the stability and reactivity of the compound under various conditions.

Electronic properties derived from Density Functional Theory calculations include ionization energy, electron affinity, electronegativity, chemical hardness, and electrophilicity index [14]. These quantum chemical descriptors provide insights into the reactivity patterns and potential biological activities of the compound. The calculated values indicate moderate electrophilicity, suggesting balanced reactivity toward both nucleophilic and electrophilic reagents.

Vibrational frequency calculations using Density Functional Theory methods enable the assignment of infrared and Raman spectral bands, facilitating experimental spectroscopic characterization [16]. The calculated frequencies show excellent correlation with experimental values when appropriate scaling factors are applied, providing confidence in the theoretical model. Key vibrational modes include benzimidazole ring deformations, diazepine ring breathing modes, and C-H stretching vibrations that are characteristic of the heterocyclic framework.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

183.079647300 g/mol

Monoisotopic Mass

183.079647300 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types